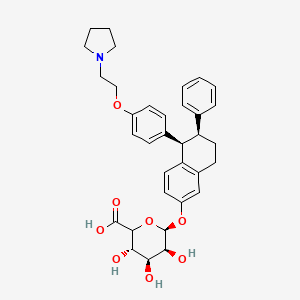

Lasofoxifène bêta-D-glucuronide

Vue d'ensemble

Description

Lasofoxifene beta-D-Glucuronide is a product used for proteomics research . It is a derivative of Lasofoxifene, a non-steroidal 3rd generation selective estrogen receptor modulator (SERM) that selectively binds to both ERα and ERβ with high affinity . Lasofoxifene is marketed for the prevention and treatment of osteoporosis and for the treatment of vaginal atrophy .

Synthesis Analysis

The synthesis of Lasofoxifene beta-D-Glucuronide involves glucuronidation, a metabolic process carried out by the human UDP-glucuronosyltransferase (UGT) family of enzymes . This process is important in the metabolic fate of many drugs and other xenobiotics . The glucuronides formed are more polar (water soluble) than the parent organic substrate and are generally excreted through the kidney .

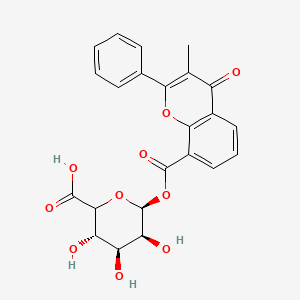

Molecular Structure Analysis

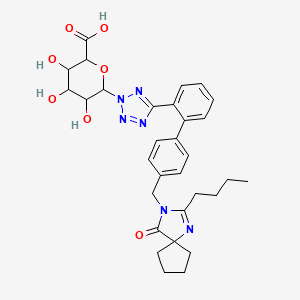

The molecular formula of Lasofoxifene beta-D-Glucuronide is C34H39NO8 . It contains a total of 87 bonds, including 48 non-H bonds, 19 multiple bonds, 9 rotatable bonds, 1 double bond, 18 aromatic bonds, 1 five-membered ring, 5 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic tertiary amine, 4 hydroxyl groups, and 3 secondary alcohols .

Chemical Reactions Analysis

Lasofoxifene beta-D-Glucuronide is a product of the glucuronidation process, which involves the conjugation of glucuronic acid to substrates . β-Glucuronidases are routinely used for the enzymatic hydrolysis of glucuronides from urine, plasma, and other biological fluids before analysis .

Physical And Chemical Properties Analysis

The molecular weight of Lasofoxifene beta-D-Glucuronide is 589.68 . It contains 34 Carbon atoms, 39 Hydrogen atoms, 1 Nitrogen atom, and 8 Oxygen atoms .

Applications De Recherche Scientifique

Prévention et traitement de l'ostéoporose

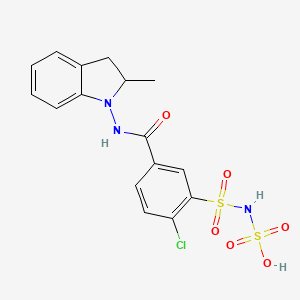

Lasofoxifène bêta-D-glucuronide: est principalement reconnu pour son rôle dans la prévention et le traitement de l'ostéoporose chez les femmes ménopausées. Il fonctionne comme un modulateur sélectif des récepteurs aux œstrogènes (SERM), qui contribue à maintenir la densité osseuse et à réduire le risque de fractures vertébrales et non vertébrales {svg_1}.

Atrophie vaginale

Une autre application importante du Lasofoxifène est le traitement de l'atrophie vaginale. Ses effets œstrogéniques sont bénéfiques pour gérer les symptômes associés à l'atrophie vaginale, tels que la sécheresse, les démangeaisons et la douleur, en particulier chez les femmes ménopausées {svg_2}.

Réduction du risque de cancer du sein

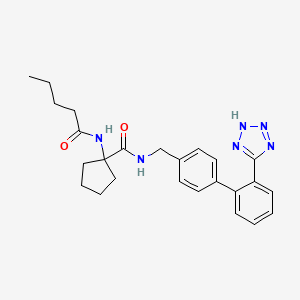

Le Lasofoxifène a été étudié pour son potentiel à réduire le risque de cancer du sein. Son double rôle d'agoniste et d'antagoniste des œstrogènes lui permet de cibler les tissus mammaires et de réduire potentiellement l'incidence du cancer du sein positif aux récepteurs aux œstrogènes {svg_3}.

Traitement du cancer du sein résistant

Des études récentes ont indiqué que le Lasofoxifène pourrait être un traitement prometteur pour le cancer du sein résistant. Il a montré une efficacité dans la réduction de la croissance tumorale primaire et la prévention des métastases dans des modèles précliniques, surpassant les traitements standards actuels {svg_4}.

Mécanisme D'action

Target of Action

Lasofoxifene Beta-D-Glucuronide is a metabolite of Lasofoxifene, a non-steroidal 3rd generation selective estrogen receptor modulator (SERM) that selectively binds to both ERα and ERβ with high affinity . The primary targets of Lasofoxifene are estrogen receptors (ERs), which are expressed in various tissues such as bone, uterus, breast, blood vessels, and liver .

Mode of Action

Lasofoxifene mediates an agonist effect on estrogen receptors expressed on bone to mimic the positive effects of estrogen . It reduces the production and lifespan of osteoclasts via altering the NF-kappaB ligand (RANKL)/RANK/osteoprotegerin system, and stimulates osteoblast (the bone-forming cells) activity . This interaction results in significant estrogenic and antiestrogenic activity both in vitro and in vivo .

Biochemical Pathways

The biochemical pathways affected by Lasofoxifene involve the RANKL/RANK/osteoprotegerin system, which plays a crucial role in bone remodeling . By altering this system, Lasofoxifene can reduce the production and lifespan of osteoclasts, the cells responsible for bone resorption, and stimulate the activity of osteoblasts, the cells responsible for bone formation .

Result of Action

The molecular and cellular effects of Lasofoxifene’s action are primarily observed in tissues that possess ERs. In postmenopausal women with osteoporosis, Lasofoxifene at a dose of 0.5 mg per day was associated with reduced risks of nonvertebral and vertebral fractures, ER-positive breast cancer, coronary heart disease, and stroke . It also showed an increased risk of venous thromboembolic events .

Action Environment

The action of Lasofoxifene can be influenced by various environmental factors. For instance, gut microbes can mediate the stepwise transformation of Lasofoxifene glucuronide to its active form via the intermediate production of Lasofoxifene . This suggests that the gut microbiome could potentially influence the efficacy and stability of Lasofoxifene. Furthermore, the bioavailability of Lasofoxifene can be affected by factors such as diet and liver function, which can influence its absorption and metabolism .

Analyse Biochimique

Biochemical Properties

Lasofoxifene beta-D-Glucuronide, as a metabolite of Lasofoxifene, is likely to interact with similar enzymes, proteins, and other biomolecules as Lasofoxifene. Lasofoxifene exhibits both significant estrogenic and antiestrogenic activity both in vitro and in vivo, targeting any tissues that possess ERs, such as bone, uterus, breast, blood vessels, and liver .

Cellular Effects

Its parent compound, Lasofoxifene, has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Lasofoxifene, its parent compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Lasofoxifene has shown anti-tumor activity in mouse models of endocrine therapy-resistant breast cancer .

Metabolic Pathways

Lasofoxifene beta-D-Glucuronide is involved in the glucuronidation pathway, a phase II drug-metabolizing reaction that is catalyzed by UDP-glucuronosyl transferases (UGTs) and assists in the excretion of toxic substances, drugs, and other substances .

Subcellular Localization

Its parent compound, Lasofoxifene, is known to exhibit both significant estrogenic and antiestrogenic activity both in vitro and in vivo, targeting any tissues that possess ERs, such as bone, uterus, breast, blood vessels, and liver .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Lasofoxifene beta-D-Glucuronide involves the glucuronidation of Lasofoxifene using beta-D-glucuronic acid as a glucuronide donor.", "Starting Materials": [ "Lasofoxifene", "beta-D-glucuronic acid", "Dicyclohexylcarbodiimide (DCC)", "4-Dimethylaminopyridine (DMAP)", "N,N-Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Methanol", "Acetic acid", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Water" ], "Reaction": [ "Lasofoxifene is dissolved in DMF and DCC, DMAP, and DIPEA are added to the solution to activate the carboxylic acid group of Lasofoxifene.", "beta-D-glucuronic acid is dissolved in DMF and added to the Lasofoxifene solution.", "The reaction mixture is stirred at room temperature for several hours to allow for the formation of Lasofoxifene beta-D-Glucuronide.", "The reaction mixture is then poured into a mixture of DCM and water.", "The organic layer is separated and washed with water and brine.", "The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "The resulting crude product is purified by column chromatography using a mixture of methanol and DCM as the eluent.", "The purified Lasofoxifene beta-D-Glucuronide is obtained as a white solid.", "The product is then characterized using various spectroscopic techniques such as NMR and mass spectrometry." ] } | |

Numéro CAS |

1048953-95-2 |

Formule moléculaire |

C34H39NO8 |

Poids moléculaire |

589.7 g/mol |

Nom IUPAC |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C34H39NO8/c36-29-30(37)32(33(39)40)43-34(31(29)38)42-25-13-15-27-23(20-25)10-14-26(21-6-2-1-3-7-21)28(27)22-8-11-24(12-9-22)41-19-18-35-16-4-5-17-35/h1-3,6-9,11-13,15,20,26,28-32,34,36-38H,4-5,10,14,16-19H2,(H,39,40)/t26-,28+,29+,30+,31-,32+,34-/m1/s1 |

Clé InChI |

WBWCSRRUQKSEDJ-WIYFCYHXSA-N |

SMILES isomérique |

C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C6=CC=CC=C6 |

SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=CC=C6 |

SMILES canonique |

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=CC=C6 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

(5R,6S)-5,6,7,8-Tetrahydro-6-phenyl-5-[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]-2-naphthalen β-D-Glucopyranosiduronic Acid; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.